molecular formula C13H22O2 B12663413 Octahydropentalenyl 3-methylbutyrate CAS No. 93964-83-1

Octahydropentalenyl 3-methylbutyrate

Katalognummer: B12663413
CAS-Nummer: 93964-83-1
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: NRSRDHUBEUUTHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydropentalenyl 3-methylbutyrate is an organic compound with the molecular formula C13H22O2 It is a derivative of pentalene and is characterized by its unique structure, which includes an octahydropentalenyl group attached to a 3-methylbutyrate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropentalenyl 3-methylbutyrate typically involves the esterification of octahydropentalenyl alcohol with 3-methylbutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydropentalenyl 3-methylbutyrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Octahydropentalenyl 3-methylbutyrate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Octahydropentalenyl 3-methylbutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with enzymes and receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl butyrate: A simpler ester with a similar functional group but lacking the pentalene structure.

    Ethyl butyrate: Another ester with a similar functional group but different alkyl chain.

    Isobutyl butyrate: An ester with a branched alkyl chain, differing in structure and properties.

Uniqueness

Octahydropentalenyl 3-methylbutyrate is unique due to its octahydropentalenyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

93964-83-1

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl 3-methylbutanoate

InChI

InChI=1S/C13H22O2/c1-9(2)8-13(14)15-12-7-6-10-4-3-5-11(10)12/h9-12H,3-8H2,1-2H3

InChI-Schlüssel

NRSRDHUBEUUTHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)OC1CCC2C1CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.